Eliminate analytical variability caused by cyanidin glycoside substitution. Cyanidin arabinoside (CAS 111613-04-8) provides a structurally defined standard with distinct physicochemical properties.
Available as high-purity reference material for immediate dispatch.
Cyanidin arabinoside (Cyanidin-3-O-arabinoside) is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for red, purple, and blue colors in many plants. It consists of the cyanidin aglycone core covalently bonded to an arabinose sugar moiety. While sharing the core structure of other common cyanidin glycosides, the specific pentose sugar (arabinose) imparts distinct physicochemical properties that influence its stability, bioactivity, and analytical behavior, making it a critical component for specific research applications where common substitutes are inadequate. [1]
Substituting Cyanidin arabinoside with more common glycosides, such as cyanidin-3-O-glucoside, or with crude plant extracts, is unreliable for controlled applications. The identity of the sugar moiety is not a trivial detail; it fundamentally alters the molecule's spatial arrangement and polarity. These structural changes directly lead to quantifiable differences in thermal stability during processing, enzymatic inhibition activity, and chromatographic retention times. [1] For formulation development, analytical quantification, or specific bioactivity screening, assuming interchangeability with other cyanidin forms introduces significant variability and compromises experimental reproducibility.
The choice of glycoside directly impacts enzymatic inhibition, a critical parameter in functional food and diabetes research. In a comparative study of cyanidin glycosides from Aronia melanocarpa, Cyanidin-3-O-arabinoside demonstrated a distinct inhibitory profile against α-glucosidase compared to its glucoside counterpart. Cyanidin-3-O-arabinoside showed an IC50 value of 1.28 mg/mL, whereas Cyanidin-3-O-glucoside was significantly more potent with an IC50 of 0.44 mg/mL. [1] This 2.9-fold difference in potency underscores the non-interchangeability of these glycosides.
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
| Target Compound Data | 1.28 mg/mL |
| Comparator Or Baseline | Cyanidin-3-O-glucoside: 0.44 mg/mL |
| Quantified Difference | 2.9x weaker inhibition than the glucoside form |
| Conditions | In vitro assay with α-glucosidase from Saccharomyces cerevisiae. |
This allows researchers to use Cyanidin arabinoside as a specific molecular probe or a negative control when investigating the structure-activity relationship of glycosylation on α-glucosidase inhibition.
For any laboratory performing quantitative analysis of complex mixtures like fruit or berry extracts, the procurement of pure, individual standards is non-negotiable. The structural difference between Cyanidin arabinoside and other glycosides like Cyanidin-3-glucoside results in distinct, baseline-separable peaks in reverse-phase HPLC. [1] For example, in analyses of Aronia extracts, Cyanidin-3-arabinoside typically elutes after Cyanidin-3-galactoside but before Cyanidin-3-glucoside, demonstrating its unique chromatographic behavior. [1] Using a crude mixture or the wrong glycoside standard would make accurate quantification of the arabinoside form impossible.
| Evidence Dimension | HPLC Elution Order |
| Target Compound Data | Elutes as a distinct, resolved peak |
| Comparator Or Baseline | Cyanidin-3-glucoside and Cyanidin-3-galactoside elute at different retention times |
| Quantified Difference | Baseline separation achieved |
| Conditions | Reverse-phase HPLC with a C18 column and a water/acetonitrile/formic acid gradient system. |
Procuring this specific compound is essential for developing and validating analytical methods for QC/QA in the food, beverage, and dietary supplement industries.
The type of sugar attached to the cyanidin core can modulate its antioxidant activity. A comprehensive review of anthocyanin activities noted that while no significant difference was observed between cyanidin-3-glycosides with glucose or galactose, Cyanidin-3-arabinoside showed significantly lower antioxidant activity in certain assays. [1] This highlights that the pentose (arabinose) structure interacts differently with free radicals compared to hexose (glucose) structures.
| Evidence Dimension | Relative Antioxidant Activity |
| Target Compound Data | Significantly lower activity reported |
| Comparator Or Baseline | Cyanidin-3-glucoside and Cyanidin-3-galactoside showed comparable, higher activity |
| Quantified Difference | Qualitatively lower, specific quantification depends on assay |
| Conditions | In vitro chemical antioxidant assays (e.g., DPPH, ABTS). |
This makes Cyanidin arabinoside a valuable tool for researchers dissecting the specific contribution of the sugar moiety to the overall antioxidant effect of anthocyanins, or for applications where excessive radical scavenging is not desired.
As a certified reference material for the development of HPLC or UPLC methods aimed at quantifying anthocyanin profiles in raw materials and finished products such as chokeberry (Aronia), cranberry, or blueberry extracts. Its distinct retention time allows for accurate identification and quantification separate from other glycosides. [1]
For use in comparative bioactivity studies to isolate the functional role of the arabinose sugar. Its differential activity against enzymes like α-glucosidase makes it an essential comparator to probe how specific pentose vs. hexose glycosylation patterns affect biological endpoints. [2]
In research contexts where a less active cyanidin glycoside is required to establish a baseline or serve as a negative control. Its documented lower antioxidant and enzymatic inhibitory potential compared to the glucoside form allows for clearer interpretation of results when screening more potent analogs. [REFS-2, REFS-3]